3,4-Diisopropylbiphenyl
Overview
Description
3,4-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. This process involves the reaction of biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where biphenyl and isopropyl chloride are continuously fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diisopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
3,4-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diisopropylbiphenyl involves its interaction with specific molecular targets. For instance, in catalytic processes, it can act as a substrate that undergoes transformation in the presence of a catalyst. The pathways involved typically include the formation of intermediate complexes that facilitate the desired chemical reactions.
Comparison with Similar Compounds
4,4’-Diisopropylbiphenyl: Another isomer with isopropyl groups at the 4th positions of both phenyl rings.
3,3’-Diisopropylbiphenyl: An isomer with isopropyl groups at the 3rd positions of both phenyl rings.
Uniqueness: 3,4-Diisopropylbiphenyl is unique due to the specific positioning of the isopropyl groups, which influences its chemical reactivity and physical properties. This positioning can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-phenyl-1,2-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)17-11-10-16(12-18(17)14(3)4)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRATSCVQNFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567293 | |
Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102432-11-1 | |
Record name | 3,4-Diisopropylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102432111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIISOPROPYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3U6PEJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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